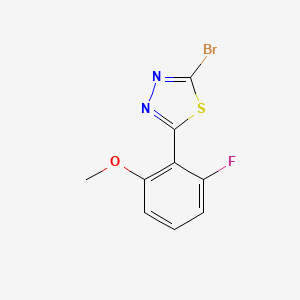

2-Bromo-5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazole

Vue d'ensemble

Description

2-Bromo-5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with bromine, fluorine, and methoxyphenyl groups

Méthodes De Préparation

The synthesis of 2-Bromo-5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazole typically involves the reaction of 2-fluoro-6-methoxyaniline with bromine and thiocarbonyl diimidazole. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require heating to facilitate the formation of the thiadiazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Analyse Des Réactions Chimiques

2-Bromo-5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced, leading to different derivatives with potentially altered properties.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Anticancer Activity :

- Thiadiazole derivatives have been extensively studied for their potential anticancer properties. Research indicates that compounds with thiadiazole moieties exhibit significant activity against various cancer cell lines by inhibiting specific kinases involved in cancer progression. For instance, structure-activity relationship (SAR) studies have shown that modifications on the thiadiazole core can lead to enhanced selectivity and potency against cancer targets such as JNK (c-Jun N-terminal kinase) .

-

Antimicrobial Properties :

- The compound has also been evaluated for its antimicrobial activity. Studies demonstrate that thiadiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria. The incorporation of halogen atoms, such as bromine and fluorine, is believed to increase the lipophilicity of the compounds, enhancing their membrane permeability and antimicrobial efficacy .

- Anti-inflammatory Effects :

Material Science Applications

-

Organic Electronics :

- Thiadiazole compounds are being explored as potential materials for organic semiconductors due to their electron-deficient nature. The incorporation of 2-bromo and fluoro substituents can enhance the electronic properties of the materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

-

Sensors :

- The unique electronic properties of thiadiazoles allow them to be used in sensor technology. These compounds can be integrated into sensor devices for detecting environmental pollutants or biological analytes due to their ability to undergo significant changes in conductivity upon interaction with target molecules .

Case Studies

Mécanisme D'action

The mechanism of action of 2-Bromo-5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved can vary, but often include inhibition of key enzymes or interference with cellular signaling pathways.

Comparaison Avec Des Composés Similaires

2-Bromo-5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazole can be compared with other thiadiazole derivatives, such as:

2-Bromo-5-(2-chloro-6-methoxyphenyl)-1,3,4-thiadiazole: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.

2-Bromo-5-(2-methyl-6-methoxyphenyl)-1,3,4-thiadiazole: Contains a methyl group instead of fluorine, potentially affecting its electronic properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and suitability for various applications.

Activité Biologique

The compound 2-Bromo-5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazole (CAS Number: 1465652-75-8) is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide an authoritative overview.

- Molecular Formula: CHBrF NS

- Molecular Weight: 289.13 g/mol

- Structure: The compound features a bromine atom and a fluorinated methoxyphenyl group, contributing to its unique reactivity and biological profile .

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. Studies have indicated that compounds with similar structures exhibit significant activity against various bacterial strains. For instance:

- Inhibition Zones: Compounds derived from 1,3,4-thiadiazole have shown inhibition zones ranging from 15–19 mm against Salmonella typhi and E. coli at a concentration of 500 μg/disk .

- Mechanism of Action: The antimicrobial activity is often attributed to the ability of these compounds to disrupt cell wall synthesis or inhibit essential metabolic pathways in bacteria.

Anticancer Activity

Thiadiazole derivatives have been explored for their anticancer potential:

- Cytotoxicity Studies: Compounds similar to this compound have shown promising results against various cancer cell lines, including those resistant to conventional therapies .

- IC Values: Some derivatives exhibit IC values comparable to established chemotherapeutic agents like doxorubicin, indicating their potential as anticancer agents .

Anti-parasitic Activity

Research has also highlighted the anti-parasitic properties of thiadiazole derivatives:

- Targeting Trypanosomiasis: Compounds in this class have been identified as effective against Trypanosoma cruzi and Trypanosoma brucei, which are responsible for Chagas disease and sleeping sickness, respectively .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives:

| Substituent | Effect on Activity | Comments |

|---|---|---|

| Bromine | Enhances antimicrobial activity | Presence of halogens often increases lipophilicity and bioavailability |

| Fluorine | Improves selectivity towards cancer cells | Fluorinated compounds can exhibit altered pharmacokinetics |

| Methoxy Group | Increases solubility and bioactivity | Methoxy groups are known to enhance interactions with biological targets |

Case Studies

- Antimicrobial Efficacy Study :

-

Cytotoxicity Assessment :

- In vitro studies on various cancer cell lines demonstrated that specific substitutions on the thiadiazole ring led to enhanced cytotoxic effects.

- Notably, compounds with a methoxy group at the para position showed increased activity against human glioblastoma cells compared to their non-substituted counterparts .

Propriétés

IUPAC Name |

2-bromo-5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2OS/c1-14-6-4-2-3-5(11)7(6)8-12-13-9(10)15-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZNYMIMINLIISB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)C2=NN=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.